4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
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Overview
Description
4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C24H20ClN3O6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the reaction of 3-methoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with hydrazine to produce the carbohydrazonoyl derivative. This intermediate is further reacted with 2-chlorobenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining controlled reaction conditions and using high-purity reagents, are applicable.
Chemical Reactions Analysis
Types of Reactions
4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound’s oxo and methoxy groups play a crucial role in its reactivity, allowing it to form stable complexes with various biological molecules. These interactions can disrupt normal cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
- 4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
Uniqueness
What sets 4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2-chlorobenzoate moiety, in particular, may confer unique properties that are not observed in its analogs .
Properties
CAS No. |
880052-75-5 |
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Molecular Formula |
C23H18ClN3O5 |
Molecular Weight |
451.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C23H18ClN3O5/c1-31-18-6-4-5-16(13-18)26-21(28)22(29)27-25-14-15-9-11-17(12-10-15)32-23(30)19-7-2-3-8-20(19)24/h2-14H,1H3,(H,26,28)(H,27,29)/b25-14+ |
InChI Key |
IKKLKICILXPGOV-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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